(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one
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Overview
Description
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one is a chiral compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and an isopropyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and real-time monitoring can help maintain the desired reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a secondary alcohol.
Scientific Research Applications
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and isopropyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity and function. The pyrrolidinone ring can also participate in various chemical reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-5-(Hydroxymethyl)-4-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
(4R,5S)-5-(Hydroxymethyl)-4-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
(4R,5S)-5-(hydroxymethyl)-4-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-8(11)9-7(6)4-10/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7-/m1/s1 |
InChI Key |
XHIBUZPUXUUALT-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)N[C@@H]1CO |
Canonical SMILES |
CC(C)C1CC(=O)NC1CO |
Origin of Product |
United States |
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